An In-depth Technical Guide to 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one: Structure, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one, a substituted γ-lactam with potential significance in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from predictive models, analogous compound data, and established chemical principles to offer a robust profile. The guide covers the molecule's structural features, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological activities and applications based on the well-documented pharmacology of the pyrrolidinone scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The structural rigidity and chirality of the pyrrolidinone ring, combined with its capacity for diverse functionalization, make it an attractive framework for the design of novel therapeutic agents.[1] The introduction of an amino-hydroxy-propyl side chain at the N-1 position of the pyrrolidin-2-one ring, as in the case of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one, introduces additional functional groups that can significantly influence the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets.
This guide focuses specifically on 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one, providing a detailed analysis of its chemical nature and postulating its potential based on the rich chemistry and pharmacology of its structural class.
Chemical Structure and Identification
The fundamental identity of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one is defined by its unique arrangement of atoms and functional groups.
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IUPAC Name: 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one
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Molecular Formula: C₇H₁₄N₂O₂
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Molecular Weight: 158.19 g/mol
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Key Structural Features:
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A five-membered lactam (pyrrolidin-2-one) ring.
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A three-carbon propyl chain attached to the nitrogen atom of the lactam.
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A hydroxyl (-OH) group at the C-2 position of the propyl side chain.
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A primary amine (-NH₂) group at the C-3 position of the propyl side chain.
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Stereochemistry: The carbon atom bearing the hydroxyl group (C-2 of the propyl chain) is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. The biological activity of such molecules is often stereospecific.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.19 g/mol |
| Canonical SMILES | C1CC(=O)N(C1)CC(CN)O |
| InChI | InChI=1S/C7H14N2O2/c8-4-6(10)5-9-3-1-2-7(9)11/h6,10H,1-5,8H2 |
| InChIKey | QQYNONWEZCBLKZ-UHFFFAOYSA-N |
| PubChem CID | 16795444 |
| CAS Number | Not assigned in major public databases |
Note: As of the date of this guide, a specific CAS Registry Number for this compound has not been identified in major chemical databases. Researchers should rely on the structural identifiers (SMILES, InChI) for unambiguous identification.
Caption: 2D Chemical Structure of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one.
Physicochemical Properties: A Predictive and Analog-Based Assessment
In the absence of direct experimental data, a combination of computational predictions and data from structurally similar molecules can provide valuable insights into the physicochemical profile of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one.
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Data Source/Analog | Rationale for Inference |
| logP (Octanol/Water Partition Coefficient) | -1.8 | Predicted (PubChem) | The presence of multiple polar functional groups (-OH, -NH₂, amide) suggests high hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Predicted (PubChem) | The amide, hydroxyl, and amine groups contribute to a significant polar surface area, indicating potential for good cell permeability under certain conditions. |
| Hydrogen Bond Donors | 2 | Structure-based | The -OH and -NH₂ groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | Structure-based | The amide oxygen, hydroxyl oxygen, and amine nitrogen can accept hydrogen bonds. |
| Boiling Point | > 300 °C (estimated) | Analog: 1-(2-Hydroxyethyl)-2-pyrrolidinone (309 °C) | The addition of the aminopropyl group would likely increase the boiling point further due to increased molecular weight and hydrogen bonding. |
| Solubility | High in water and polar organic solvents (e.g., ethanol, methanol) | General properties of small, polar molecules with multiple H-bond donors/acceptors | The hydrophilic nature of the molecule strongly suggests good solubility in polar media. |
Synthesis and Purification: A Proposed Experimental Protocol
Caption: Proposed two-step synthesis workflow for 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
PART 1: Synthesis of 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one (Intermediate)
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Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
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Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the DMF.
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Deprotonation: Add 2-pyrrolidinone dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.
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Alkylation: Cool the reaction mixture back to 0 °C. Add epichlorohydrin dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
PART 2: Synthesis of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one (Final Product)
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Reactor Setup: In a sealed pressure vessel, dissolve the crude 1-(oxiran-2-ylmethyl)pyrrolidin-2-one in a suitable solvent such as methanol or ethanol.
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Amination: Add an excess of aqueous ammonia or a solution of ammonia in methanol to the vessel.
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Reaction: Seal the vessel and heat to 60-80 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, open the vessel in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following are the expected key signals:
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¹H NMR:
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Multiplets corresponding to the pyrrolidinone ring protons.
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A multiplet for the CH proton adjacent to the hydroxyl group.
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Distinct signals for the CH₂ groups of the propyl side chain.
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A broad singlet for the -OH and -NH₂ protons (which may exchange with D₂O).
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¹³C NMR:
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A signal for the carbonyl carbon of the lactam at ~175 ppm.
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Signals for the carbons of the pyrrolidinone ring.
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Signals for the three carbons of the propyl side chain, with the carbon bearing the -OH group shifted downfield.
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Mass Spectrometry (ESI+):
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The protonated molecule [M+H]⁺ would be expected at m/z 159.11.
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Other adducts such as [M+Na]⁺ at m/z 181.09 may also be observed.
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Infrared (IR) Spectroscopy:
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A strong C=O stretch for the amide at ~1680 cm⁻¹.
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A broad O-H stretch at ~3300-3500 cm⁻¹.
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N-H stretching vibrations for the primary amine in the same region.
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N-H bending vibrations at ~1600 cm⁻¹.
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Potential Biological Activity and Applications
The pyrrolidin-2-one nucleus is a well-established pharmacophore with a wide range of biological activities.[1][2][3] While specific studies on 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one are lacking, its structural features suggest several areas of potential therapeutic interest:
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CNS Activity: The structural similarity to nootropic drugs like piracetam (which also contains a pyrrolidin-2-one core) suggests potential applications in cognitive enhancement or as a neuroprotective agent. The amino alcohol moiety may facilitate interactions with various receptors and enzymes in the central nervous system.
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Antimicrobial and Antiviral Activity: Many N-substituted pyrrolidinones have demonstrated antimicrobial and antiviral properties. The amino and hydroxyl groups could enhance these activities by increasing water solubility and providing additional sites for interaction with microbial targets.
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Anticancer Activity: The pyrrolidinone scaffold is found in several anticancer agents. The potential for this molecule to be evaluated for cytotoxic activity against various cancer cell lines is a valid research direction.
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Enzyme Inhibition: The functional groups on the side chain could serve as a recognition element for various enzymes, making it a candidate for screening as an enzyme inhibitor in various disease pathways.
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Intermediate in Chemical Synthesis: This molecule can serve as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The primary amine and hydroxyl group offer reactive sites for further derivatization.
Safety and Handling
No specific toxicological data for 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one is available. However, based on related compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Potential Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with the skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one represents an intriguing yet underexplored molecule within the vast family of pyrrolidinone derivatives. Its structure combines the pharmacologically significant γ-lactam core with a functionalized side chain that imparts hydrophilicity and multiple points for molecular interactions. While a lack of direct experimental data necessitates a predictive and analog-based approach to its characterization, the information compiled in this guide provides a strong foundation for future research.
The proposed synthetic route is robust and relies on well-established chemical transformations, offering a clear path to obtaining this compound for further study. The predicted physicochemical properties and potential biological activities highlight its promise as a candidate for drug discovery programs and as a versatile synthetic intermediate.
Future research should focus on the definitive synthesis and purification of 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one, followed by comprehensive spectroscopic and physicochemical characterization to validate the predicted data. Subsequent screening for a range of biological activities, particularly in the areas of CNS disorders, infectious diseases, and oncology, is highly warranted. Such studies will be crucial in unlocking the full potential of this promising molecule.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. [Link]
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Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. [Link]
